9-(2-furylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-furylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromene ring fused with an oxazine ring, along with a furylmethyl and a propyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-furylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through multicomponent reactions, cyclization reactions, and temperature-dependent Rhodium (II)-carbenoid-mediated 2H-azirine ring expansion . One common method involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another approach includes a four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9-(2-furylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
9-(2-furylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(2-furylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves the inhibition of inflammatory responses via suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways . The compound interacts with molecular targets such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), leading to reduced cytokine levels and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one
- 9-(2-furylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Propyl 4-{[9-(2-furylmethyl)-4-oxo-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate
Uniqueness
The uniqueness of 9-(2-furylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its combination of furylmethyl and propyl groups differentiates it from other similar compounds, providing unique interactions with molecular targets and pathways.
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
9-(furan-2-ylmethyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C19H19NO4/c1-2-4-13-9-18(21)24-19-15(13)6-7-17-16(19)11-20(12-23-17)10-14-5-3-8-22-14/h3,5-9H,2,4,10-12H2,1H3 |
InChI Key |
MSUHVCATVJDEDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.